![molecular formula C18H14O2 B14129072 1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone](/img/structure/B14129072.png)
1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone is an organic compound with the molecular formula C18H14O2 and a molecular weight of 262.308 g/mol This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to another phenyl ring through an ethynyl linkage
準備方法
The synthesis of 1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone can be achieved through several synthetic routes. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The general procedure involves the coupling of 4-acetylphenylboronic acid with 4-bromoacetophenone in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Industrial production methods for this compound may involve similar coupling reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, iron), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its acetyl group can be modified to create derivatives with specific biological activities.
Medicine: The compound and its derivatives have potential applications in drug discovery and development. They can be screened for pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of dyes, polymers, and other specialty chemicals.
作用機序
The mechanism by which 1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the acetyl and ethynyl groups, which can participate in various reaction mechanisms. For example, in electrophilic aromatic substitution reactions, the acetyl group acts as an electron-withdrawing group, directing incoming electrophiles to the meta position on the phenyl ring.
In biological systems, the compound’s mechanism of action may involve interactions with specific enzymes or receptors. The acetyl group can form hydrogen bonds or participate in hydrophobic interactions with target proteins, influencing their activity and function.
類似化合物との比較
1-[4-[2-(4-Acetylphenyl)ethynyl]phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-[2-(4-Ethynylphenyl)ethynyl]phenyl]ethanone: This compound has a similar structure but with an ethynyl group instead of an acetyl group. The presence of the ethynyl group can alter the compound’s reactivity and properties.
1-[4-[2-(4-Acetylphenyl)ethyl]phenyl]ethanone: This compound has an ethyl linkage instead of an ethynyl linkage. The ethyl group can affect the compound’s steric and electronic properties, leading to different reactivity and applications.
1-[4-[2-(2-Thienyl)ethynyl]phenyl]ethanone: This compound contains a thienyl ring instead of a phenyl ring. The heteroaromatic thienyl ring can introduce different electronic effects and reactivity patterns.
特性
分子式 |
C18H14O2 |
|---|---|
分子量 |
262.3 g/mol |
IUPAC名 |
1-[4-[2-(4-acetylphenyl)ethynyl]phenyl]ethanone |
InChI |
InChI=1S/C18H14O2/c1-13(19)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)14(2)20/h5-12H,1-2H3 |
InChIキー |
KIMMSYNNXRKRPS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129002.png)

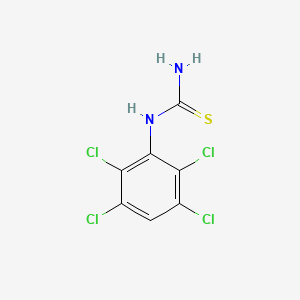

![3-(4-chlorophenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14129042.png)
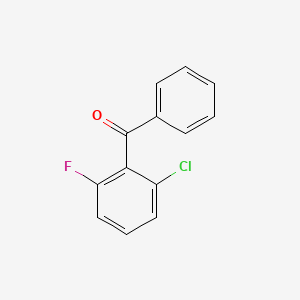
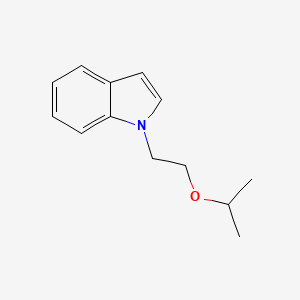
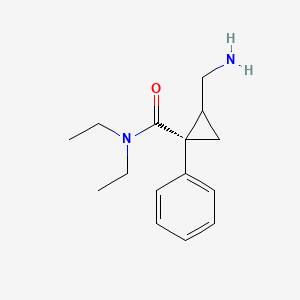
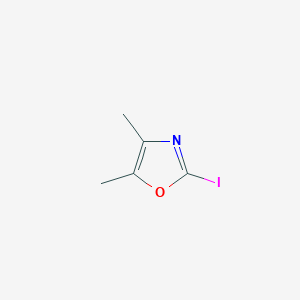
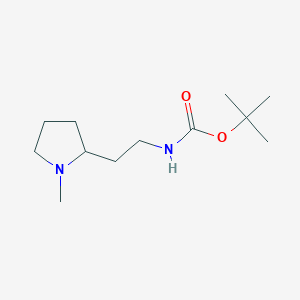

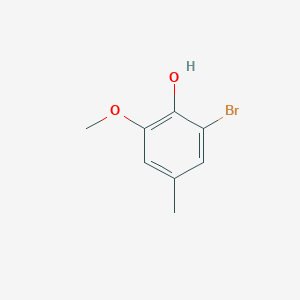
![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14129087.png)
![2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14129095.png)
